alpha-Bromostyrene
CAS No.: 98-81-7
Cat. No.: VC21120295
Molecular Formula: C8H7Br
Molecular Weight: 183.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98-81-7 |
|---|---|
| Molecular Formula | C8H7Br |
| Molecular Weight | 183.04 g/mol |
| IUPAC Name | 1-bromoethenylbenzene |
| Standard InChI | InChI=1S/C8H7Br/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H2 |
| Standard InChI Key | SRXJYTZCORKVNA-UHFFFAOYSA-N |
| SMILES | C=C(C1=CC=CC=C1)Br |
| Canonical SMILES | C=C(C1=CC=CC=C1)Br |
| Melting Point | -44.0 °C |
Introduction
Chemical Identity and Basic Properties
Alpha-Bromostyrene (α-Bromostyrene) is a clear yellow to colorless liquid with a distinctive odor profile. It consists of a phenyl ring attached to a vinyl group with a bromine atom at the alpha position of the vinyl moiety. This structure gives the compound unique reactivity patterns that are valuable in synthetic applications.
The compound is identified by several key parameters:
| Property | Value |
|---|---|
| IUPAC Name | 1-bromoethenylbenzene |
| CAS Number | 98-81-7 |
| Molecular Formula | C₈H₇Br |
| Molecular Weight | 183.05 g/mol |
| Synonyms | (1-Bromoethenyl)benzene, 1-Phenyl-1-bromoethene, A-Bromostyrene |
| InChI | InChI=1S/C8H7Br/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H2 |
| SMILES | C=C(C1=CC=CC=C1)Br |
Alpha-Bromostyrene is characterized by a distinctive odor described as "pungent-sweet, gassy-floral" that in extreme dilution is reminiscent of hyacinth, though slightly softer than the related compound omega-Bromostyrol . It is worth noting that alpha-Bromostyrene is susceptible to hydrolysis in the presence of water or mild acid, producing acetophenone, which significantly alters its odor profile .
Physical Properties
The physical properties of alpha-Bromostyrene have been well-characterized through various analytical techniques. The following table summarizes the key physical parameters:
The compound is typically supplied in stabilized form to prevent polymerization during storage and handling. The physical properties indicate that alpha-Bromostyrene is a relatively high-boiling organic liquid with limited water solubility, properties that are consistent with its molecular structure featuring both a hydrophobic phenyl ring and a polarizing bromine substituent.
When handling alpha-Bromostyrene, appropriate precautionary measures should be implemented. The safety data sheet recommends the following precautionary statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing .
Personal protective equipment recommendations include eyeshields or full-face respirator, gloves, and appropriate respiratory protection such as multi-purpose combination respirator cartridges or type ABEK (EN14387) respirator filters . The compound is classified as combustible and carries warnings related to potential harmful effects if swallowed, skin irritation, serious eye irritation, and possible respiratory irritation .
Synthesis Methods
Several methods for the production of alpha-Bromostyrene have been documented in the scientific literature and patents.
Industrial Production
A notable industrial method is described in US Patent 3737469A, which details a process for the simultaneous production of bromostyrene and alkyl bromide. This approach involves:
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Contacting alpha-bromoethyl bromobenzene or beta-bromoethyl bromobenzene with an alkanol
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Reacting this mixture with a molten alkali metal bromide or alkaline earth bromide
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Maintaining reaction temperatures between 250-500°C
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Passing reactants through a bed of molten salt
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Rapidly quenching the mixture after passage through the reaction zone
This process can yield various isomers of bromostyrene, including para-, meta-, or ortho-bromo derivatives, or mixtures thereof .
Chemical Reactions and Applications
Alpha-Bromostyrene participates in numerous valuable chemical transformations, making it a versatile building block in organic synthesis.
Oxidative Transposition
A significant reaction of alpha-Bromostyrene is its oxidative transposition to phenacyl bromide. Research has demonstrated that LaFeO₃ perovskite nanoparticles can effectively catalyze this transformation under aerobic conditions without requiring additives or light irradiation .
The catalytic process involves:
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Bromide migration to afford phenacyl bromide over LaFeO₃ perovskite nanoparticles
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Operation under aerobic conditions without additives
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A radical-type mechanism involving surface-adsorbed O₂ species over p-type LaFeO₃
This reaction is notable for demonstrating enhanced stability of iron-based perovskite catalysts through A-site substitution, specifically by changing the A-site metal cation from alkaline metals to lanthanum .
Photo-Induced Trifunctionalization
Alpha-Bromostyrene and its derivatives undergo photo-induced trifunctionalization via remote radical migration. This sophisticated transformation is mediated by lithium reagents and can accommodate diverse substrates including:
The reaction proceeds through an interesting remote radical migration pathway using bromostyrene skeletons:
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Treatment of o-bromostyrene with n-BuLi at −78°C under argon
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Stirring of the resulting mixture with appropriate reagents
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Addition of photocatalyst (4CzIPN) in acetonitrile
This methodology features high atom economy with triple functionalization of bromostyrenes, creating valuable products with tertiary or quaternary carbon centers. Remarkably, both C-sp²-B and C-sp³-B bonds can be established simultaneously in a one-pot reaction .
Palladium-Catalyzed Cross-Coupling
Alpha-Bromostyrene participates effectively in palladium-catalyzed cross-coupling reactions with various organometallic reagents. For example, it undergoes Suzuki-Miyaura-type cross-coupling with potassium alkyltrifluoroborates .
In one study, when commercial alpha-bromostyrene (90% purity) was employed in a cross-coupling reaction, the product was obtained in 54% yield. The reaction showed rapid progress despite the moderate yield, suggesting that purity considerations may impact the efficiency of these transformations .
Intramolecular Diels-Alder Reactions
Alpha-Bromostyrene-functionalized compounds can participate in intramolecular cycloaddition reactions. Research has investigated the intramolecular cycloaddition reactions of alpha-bromostyrene-functionalized amides of monomethyl fumarate. These reactions proceed through:
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Treatment with Et₃N in toluene at 110°C
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Formation of 1,4-dihydronaphthalenes through intramolecular Diels-Alder reaction
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Subsequent proton transfer, dehydrobromination, and C=C bond isomerization
Mechanistic studies involving TEMPO, acceleration by air for certain substrates, and density functional theory calculations suggest a radical mechanism involving molecular oxygen for these transformations .
Synthesis of Complex Molecules
Alpha-Bromostyrene derivatives serve as starting materials for the synthesis of structurally complex molecules. For instance, ortho-bromostyrenes have been utilized as precursors in the synthesis of 6,7-benzotropolones through a multi-step sequence:
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Br/Li exchange to generate ortho-lithiostyrenes
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Acylation using Weinreb amides (for unhindered substrates) or hydroxyalkylation with aldehydes followed by oxidation (for hindered substrates)
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Ring-closing olefin metathesis to form benzocycloheptadienones
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Hydrolysis/β-elimination reactions to yield 6,7-benzotropolones
Industrial and Laboratory Applications
Alpha-Bromostyrene serves numerous practical applications across different domains of chemistry.
As a Synthetic Intermediate
Alpha-Bromostyrene functions as a versatile synthetic intermediate for preparing various compounds, including:
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Potassium (1-Phenylcyclopropyl)trifluoroborate
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Substituted cyclopentenones
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Alpha-cyclopropylstyrene
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[(Z)-2-bromoethenyl]benzene
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1-phenylvinylboronic acid pinacol ester
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5-methyl-2-phenylindole
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Beta-methylenephenethyl alcohol
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Beta-Bromostyrene
These applications highlight the compound's utility in creating carbon-carbon bonds and introducing various functional groups.
In Fragrance Chemistry
The unique odor profile of alpha-Bromostyrene has led to its consideration as a modifier for the classic chemical omega-Bromostyrol in fragrance applications. Its hyacinth-like scent in extreme dilution offers potential in fragrance formulations, though its tendency to hydrolyze to acetophenone in the presence of water or mild acid affects its odor stability .
Current Research Trends
Recent research involving alpha-Bromostyrene has focused on developing novel catalytic systems and transformation methodologies.
Perovskite Catalysis Development
Significant advances have been made in utilizing perovskite-based catalysts for transformations of alpha-Bromostyrene. Key findings include:
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LaFeO₃ perovskite nanoparticles synthesized by the sol-gel method using aspartic acid demonstrate efficient catalytic activity for the oxidative transformation of alpha-Bromostyrene to phenacyl bromide
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The stability of Fe-containing perovskite oxides can be significantly improved by selecting the appropriate A-site metal cation, with lanthanum offering superior performance compared to alkaline metals
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LaFeO₃ shows higher catalytic activity than other Fe³⁺/Fe²⁺-containing simple oxides due to a radical-type mechanism involving surface-adsorbed O₂ species
These findings highlight the importance of catalyst design in enabling efficient transformations of alpha-Bromostyrene under environmentally friendly conditions.
Expansion of Reaction Scope
Recent studies have expanded the reaction scope of alpha-Bromostyrene to include various positional isomers. While ortho-bromostyrenes have been traditionally utilized, current research demonstrates that:
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Meta- and para-bromostyrenes are also viable substrates for transformations like photo-induced trifunctionalization
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1,1-disubstituted para-bromostyrenes can participate in similar reactions
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These reactions enable the formation of meta- or para-substituted arylboronates with new tertiary or secondary carbon centers
This expanded substrate scope significantly broadens the synthetic utility of bromostyrene derivatives in organic synthesis.
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